5-Isopropyl-1,3,4-oxadiazol-2-amine 5-Isopropyl-1,3,4-oxadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 65283-97-8
VCID: VC2359984
InChI: InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
SMILES: CC(C)C1=NN=C(O1)N
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol

5-Isopropyl-1,3,4-oxadiazol-2-amine

CAS No.: 65283-97-8

Cat. No.: VC2359984

Molecular Formula: C5H9N3O

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-1,3,4-oxadiazol-2-amine - 65283-97-8

Specification

CAS No. 65283-97-8
Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
IUPAC Name 5-propan-2-yl-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)
Standard InChI Key IIOLDHZNWWMEHN-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)N
Canonical SMILES CC(C)C1=NN=C(O1)N

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Isopropyl-1,3,4-oxadiazol-2-amine belongs to the class of 1,3,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The structure features an isopropyl group at position 5 and an amino group at position 2 of the oxadiazole ring .

The molecular structure can be represented as:

  • Molecular Formula: C₅H₉N₃O

  • IUPAC Name: 5-propan-2-yl-1,3,4-oxadiazol-2-amine

  • SMILES: CC(C)C1=NN=C(O1)N

  • InChI: InChI=1S/C5H9N3O/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3,(H2,6,8)

  • InChIKey: IIOLDHZNWWMEHN-UHFFFAOYSA-N

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 5-Isopropyl-1,3,4-oxadiazol-2-amine

PropertyValue
Molecular Weight127.144 g/mol
Density1.145 g/cm³
Melting Point182-183 °C
Boiling Point236.41 °C at 760 mmHg
Flash Point96.778 °C
LogP1.35640
Exact Mass127.07500
Polar Surface Area (PSA)64.94000
Index of Refraction1.509
AppearanceSolid
Storage Condition2-8 °C

Sources:

Spectroscopic Properties

The compound displays characteristic spectroscopic properties that assist in its identification and purity assessment. Predicted collision cross-section data provides valuable information for mass spectrometry analysis:

Table 2: Predicted Collision Cross Section for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺128.08184124.3
[M+Na]⁺150.06378134.9
[M+NH₄]⁺145.10838131.7
[M+K]⁺166.03772133.1
[M-H]⁻126.06728125.8
[M+Na-2H]⁻148.04923128.9
[M]⁺127.07401126.0
[M]⁻127.07511126.0

Source:

Synthesis Methods

Iodine-Mediated Oxidative Cyclization

One of the established methods for synthesizing 5-Isopropyl-1,3,4-oxadiazol-2-amine involves iodine-mediated oxidative cyclization. As reported in the Journal of Organic Chemistry, this approach uses iodine and potassium carbonate in 1,4-dioxane at 80°C .

The synthesis typically follows this reaction pathway:

  • Formation of semicarbazide derivatives from the corresponding aldehydes

  • Cyclization using iodine as an oxidizing agent to form the oxadiazole ring

This transition-metal-free sequential synthesis process is compatible with various aldehydes, including those with isopropyl substituents, providing efficient access to 5-isopropyl-1,3,4-oxadiazol-2-amine .

Cyclization of Acylhydrazides

Another synthetic route involves the cyclization of appropriate acylhydrazides with suitable reagents. A common method includes:

  • Reaction of isopropyl-containing hydrazine derivatives with carbon disulfide in the presence of a base

  • Subsequent cyclization with an oxidizing agent to form the oxadiazole ring

The synthesis can be optimized for large-scale production using continuous flow reactors to ensure consistent reaction conditions and high yields .

Biological Activities and Mechanism of Action

Enzyme Inhibition Properties

5-Isopropyl-1,3,4-oxadiazol-2-amine, like other 1,3,4-oxadiazole derivatives, has demonstrated significant enzyme inhibitory activities. Research has indicated that compounds of this structural class can inhibit:

  • Monoamine oxidase enzymes (MAO-A and MAO-B)

  • Cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase)

These inhibitory properties make 5-Isopropyl-1,3,4-oxadiazol-2-amine a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic strategy.

Structure-Activity Relationships

Studies on 5-substituted 1,3,4-oxadiazol-2-amines have revealed important structure-activity relationships that influence their biological efficacy:

  • The presence of the isopropyl group at position 5 affects the compound's lipophilicity and binding affinity to target enzymes

  • The amino group at position 2 participates in hydrogen bonding interactions with receptor binding sites

  • The oxadiazole ring serves as a rigid scaffold that positions functional groups in optimal orientations for biological interactions

Research on related compounds has shown that 5-substituted 1,3,4-oxadiazol-2-amines with alkyl substituents (like isopropyl) often demonstrate dual inhibition of both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values ranging from 12.8 to 99.2 μM for acetylcholinesterase .

Pharmacological Applications

Drug Development Considerations

When considering 5-Isopropyl-1,3,4-oxadiazol-2-amine for drug development, several factors must be evaluated:

  • Pharmacokinetic Properties: The isopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological applications

  • Selectivity: The compound's selectivity for specific enzymes or receptors must be optimized to minimize side effects

  • Toxicity Profile: Comprehensive toxicological studies are necessary to establish safety margins

  • Structure Modification: The scaffold offers opportunities for structural modifications to enhance potency, selectivity, and pharmacokinetic properties

Comparison with Related Compounds

Structural Analogues

Table 3: Comparison of 5-Isopropyl-1,3,4-oxadiazol-2-amine with Related Compounds

CompoundStructure DifferenceNotable PropertiesCAS Number
5-Propyl-1,3,4-oxadiazol-2-amineLinear propyl instead of branched isopropylSimilar biological profile but different lipophilicity69741-89-5
5-Isopropyl-1,3,4-oxadiazol-2(3H)-oneCarbonyl group instead of amine at position 2Different hydrogen bonding pattern1711-88-2
(5-Isopropyl-1,3,4-oxadiazol-2-YL)methanolHydroxymethyl group instead of amineEnhanced hydrophilicity1211131-67-7
5-Aryl-1,3,4-oxadiazol-2-amine derivativesAryl group instead of isopropylVaried biological activities based on aryl substitutionVarious

Bioactivity Comparison

Studies on various 5-substituted 1,3,4-oxadiazol-2-amines have shown that the nature of the substituent at position 5 significantly influences bioactivity:

  • Alkyl Substituents (like isopropyl): Generally show moderate dual inhibition of cholinesterases

  • Aryl Substituents: Often demonstrate higher potency but different selectivity profiles

  • Heterocyclic Substituents: Show varied activities depending on the specific heterocycle

The research indicates that 5-Isopropyl-1,3,4-oxadiazol-2-amine occupies a unique position in this spectrum, with the isopropyl group providing a balance between lipophilicity and steric effects that contribute to its biological profile.

Recent Research Advances

Synthetic Innovations

Recent advances in synthetic methodologies for 1,3,4-oxadiazole derivatives, including 5-Isopropyl-1,3,4-oxadiazol-2-amine, have focused on:

  • Green Chemistry Approaches: Environmentally friendly synthesis methods with reduced waste

  • One-Pot Synthesis: Streamlined procedures to improve efficiency and yield

  • Catalyst-Free Methods: Reactions that proceed without expensive or toxic catalysts

These innovations have made the synthesis of 5-Isopropyl-1,3,4-oxadiazol-2-amine more accessible for research purposes.

Emerging Applications

Emerging research areas for 5-Isopropyl-1,3,4-oxadiazol-2-amine and related compounds include:

  • Multitargeting Compounds: Development of dual or multi-action drugs that simultaneously address multiple aspects of complex diseases

  • Combination Therapies: Use in conjunction with other therapeutic agents for synergistic effects

  • Novel Formulations: Development of innovative drug delivery systems to optimize bioavailability and targeting

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